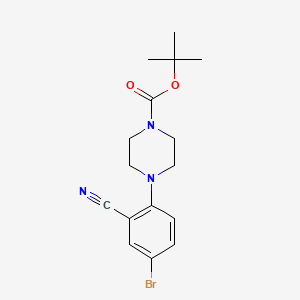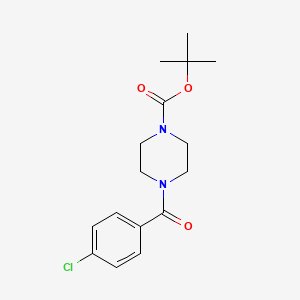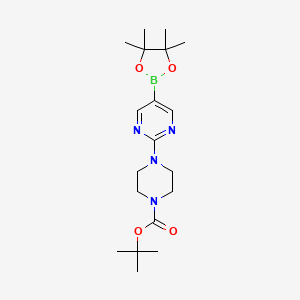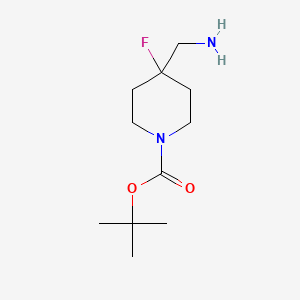![molecular formula C13H21NO3 B592347 7-oxo-2-azaspiro[3.5]nonano-2-carboxilato de tert-butilo CAS No. 1363381-22-9](/img/structure/B592347.png)
7-oxo-2-azaspiro[3.5]nonano-2-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is an organic intermediate often used in drug design . It has been reported to be used in the preparation of a compound that acts as a GPR119 agonist for the treatment of diabetes and metabolic diseases .
Synthesis Analysis
The synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can be achieved from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester. This compound is first used to prepare 4-vinylpiperidine-1-carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis
The molecular formula of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate are not detailed in the sources, it is known to be a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors .Aplicaciones Científicas De Investigación
Preparación de Diaminopirimidinas como Inhibidores de EGFR
“7-oxo-2-azaspiro[3.5]nonano-2-carboxilato de tert-butilo” se utiliza en la preparación de diaminopirimidinas, que se sabe que son inhibidores del receptor del factor de crecimiento epidérmico (EGFR) . Los inhibidores de EGFR son un tipo de terapia dirigida que se utiliza en el tratamiento de cánceres impulsados por mutaciones en el gen EGFR.
Síntesis Química
Este compuesto se utiliza a menudo en la síntesis química debido a su estructura única. La presencia de un grupo carboxilato y una estructura espirocíclica lo convierte en un reactivo versátil en la síntesis orgánica .
Investigación Farmacéutica
La estructura del compuesto sugiere un posible uso en la investigación farmacéutica, particularmente en el desarrollo de nuevos medicamentos. Su estructura espirocíclica es común en muchos compuestos biológicamente activos .
Ciencia de Materiales
En la ciencia de materiales, este compuesto podría usarse potencialmente en la síntesis de nuevos materiales. La estructura espirocíclica podría impartir propiedades únicas al material resultante .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a useful compound for the preparation of diaminopyrimidines . These diaminopyrimidines are known to be inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in cell growth and proliferation.
Análisis Bioquímico
Biochemical Properties
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of diaminopyrimidines. These diaminopyrimidines are potent inhibitors of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in various cancers . The compound interacts with enzymes involved in the synthesis of these inhibitors, facilitating the formation of the active diaminopyrimidine structure. Additionally, it may interact with other biomolecules involved in the metabolic pathways of cancer cells, contributing to its therapeutic potential.
Cellular Effects
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has been shown to influence various cellular processes. In cancer cells, it can affect cell signaling pathways by inhibiting the activity of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound may also impact gene expression by modulating the activity of transcription factors involved in cell growth and survival. Furthermore, it can alter cellular metabolism by affecting the metabolic pathways that are crucial for cancer cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors that regulate the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of the epidermal growth factor receptor (EGFR) without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is involved in metabolic pathways related to the synthesis of diaminopyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) . The compound interacts with enzymes and cofactors that facilitate the formation of the active diaminopyrimidine structure. Additionally, it may influence metabolic flux and metabolite levels in cancer cells, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution within the body is crucial for its ability to reach and inhibit the epidermal growth factor receptor (EGFR) in cancer cells.
Subcellular Localization
The subcellular localization of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its ability to interact with the epidermal growth factor receptor (EGFR) and other biomolecules involved in cell signaling and metabolism.
Propiedades
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPHQZPEYFYRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-22-9 |
Source


|
| Record name | 2-Azaspiro[3.5]nonan-7-one, NBOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

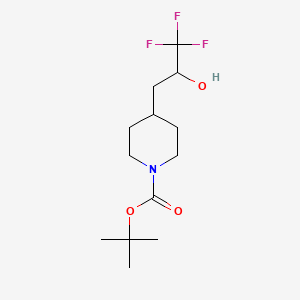
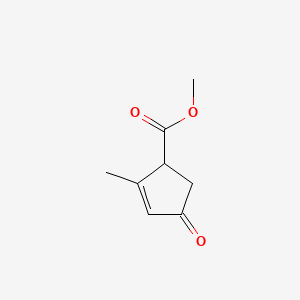
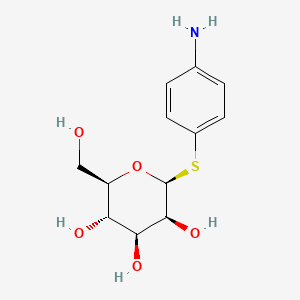
![2-[(3-azanidyl-1-oxido-propylidene)amino]-3-(3H-imidazol-4-yl)propanoa te: zinc(+2) cation](/img/no-structure.png)



